N-(3-chlorophenyl)-4-methylbenzamide
Description
N-(3-Chlorophenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group attached to a 3-chlorophenylamine moiety. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets. Its crystal structure (hemihydrate form) reveals intermolecular hydrogen bonds involving the amide group and water molecules, which stabilize the lattice and influence physicochemical properties .
Properties
Molecular Formula |
C14H12ClNO |
|---|---|
Molecular Weight |
245.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H12ClNO/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,1H3,(H,16,17) |
InChI Key |
RUYDNAMXAAGBCA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Kinase Inhibition
The 4-methylbenzamide scaffold is frequently modified to target kinases. For example:
- N-(3-Trifluoromethylphenyl)-4-methylbenzamide (): Replacing the 3-chloro group with a trifluoromethyl (CF₃) enhances hydrophobicity and electron-withdrawing effects, improving binding to PDGFRα and BRAF kinases. Molecular docking studies show these derivatives mimic ATP-competitive inhibitors, with substituents influencing binding pocket interactions .
- Ispinesib (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide): This derivative, in clinical trials as a KSP inhibitor, exhibits a binding energy of -5.2 kcal/mol. However, newer analogs with bulkier substituents (e.g., IP2, IP4) achieve superior binding energies (-7.7 kcal/mol), highlighting the role of side-chain modifications in enhancing target affinity .
Table 1: Kinase Inhibitor Comparison
HDAC Isoform Selectivity
Modifications to the benzamide core influence histone deacetylase (HDAC) inhibition profiles:
- Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide): Exhibits potent dual inhibition of HDAC1 (Ki = 6 nM) and HDAC3 (Ki = 36 nM), with a 6-fold selectivity for HDAC1.
- Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide): Introducing a 4-fluoro group reduces potency (Ki = 120 nM for HDAC1, 40 nM for HDAC3) but shifts selectivity toward HDAC3 (3-fold). This demonstrates how halogenation alters isoform preference .
Table 2: HDAC Inhibitor Profiles
| Compound | Substituent | HDAC1 Ki (nM) | HDAC3 Ki (nM) | Selectivity (HDAC1/HDAC3) |
|---|---|---|---|---|
| 109 | 2-Aminophenyl | 6 | 36 | 6 |
| 136 | 2-Amino-4-fluorophenyl | 120 | 40 | 3 |
Anti-inflammatory Activity
Benzamide derivatives with heterocyclic substituents show varied efficacy:
- N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) : A 4-chloro substituent enhances anti-inflammatory activity (carrageenan-induced edema model) compared to the parent 4-methylbenzamide.
- N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) : The 3-CF₃ group further improves potency, suggesting electron-withdrawing groups optimize receptor interactions .
Structural Analogues with Nitro and Amino Groups
- However, this may reduce solubility compared to methyl-substituted analogs .
- 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide: An amino group at the 3-position introduces hydrogen-bonding capability, which could improve binding to targets requiring polar interactions .
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